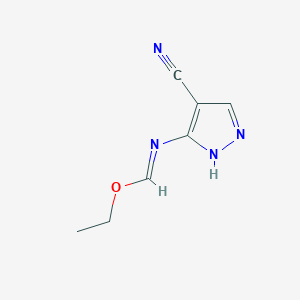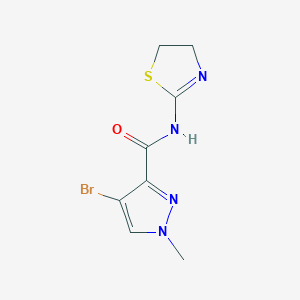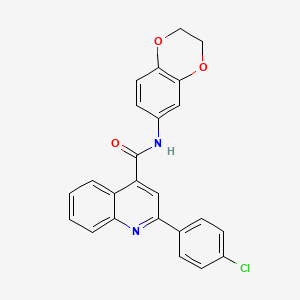![molecular formula C24H20N2O3S B3481291 ethyl 4-({[2-(5-methyl-2-thienyl)-4-quinolyl]carbonyl}amino)benzoate](/img/structure/B3481291.png)
ethyl 4-({[2-(5-methyl-2-thienyl)-4-quinolyl]carbonyl}amino)benzoate
概要
説明
Ethyl 4-({[2-(5-methyl-2-thienyl)-4-quinolyl]carbonyl}amino)benzoate is a complex organic compound that features a quinoline and thiophene moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 4-({[2-(5-methyl-2-thienyl)-4-quinolyl]carbonyl}amino)benzoate typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Quinoline Core: The quinoline core can be synthesized through the Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent like nitrobenzene.
Introduction of the Thiophene Moiety: The thiophene ring can be introduced via a Suzuki-Miyaura coupling reaction, which involves the coupling of a thiophene boronic acid with a halogenated quinoline derivative in the presence of a palladium catalyst.
Formation of the Benzoate Ester: The final step involves the esterification of the carboxylic acid group with ethanol in the presence of an acid catalyst to form the ethyl ester.
Industrial Production Methods
Industrial production of this compound would likely involve similar synthetic routes but on a larger scale with optimized reaction conditions to maximize yield and purity. This may include the use of continuous flow reactors and automated synthesis platforms.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene moiety, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the quinoline ring, potentially converting it to a tetrahydroquinoline derivative.
Substitution: The compound can undergo electrophilic aromatic substitution reactions, especially on the benzene ring of the benzoate ester.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic reagents like bromine or chloromethyl methyl ether can be used under acidic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Tetrahydroquinoline derivatives.
Substitution: Halogenated or alkylated derivatives of the original compound.
科学的研究の応用
Ethyl 4-({[2-(5-methyl-2-thienyl)-4-quinolyl]carbonyl}amino)benzoate has several applications in scientific research:
Medicinal Chemistry: It can be used as a lead compound for the development of new drugs, particularly those targeting cancer or infectious diseases.
Organic Synthesis: The compound can serve as a building block for the synthesis of more complex molecules.
Material Science: Its unique structure makes it a candidate for the development of organic semiconductors and other advanced materials.
作用機序
The mechanism of action of ethyl 4-({[2-(5-methyl-2-thienyl)-4-quinolyl]carbonyl}amino)benzoate is not fully understood, but it is believed to interact with various molecular targets:
Molecular Targets: Potential targets include enzymes involved in DNA replication and repair, as well as proteins involved in cell signaling pathways.
Pathways Involved: The compound may affect pathways related to cell proliferation and apoptosis, making it a potential candidate for anticancer research.
類似化合物との比較
Similar Compounds
Ethyl 4-{[(5-methyl-2-thienyl)carbonyl]amino}benzoate: This compound is similar but lacks the quinoline moiety.
Ethyl 4-({[2-(5-methyl-2-thienyl)-1-azepanyl]carbonyl}amino)benzoate: This compound features an azepane ring instead of a quinoline ring.
Uniqueness
The presence of both quinoline and thiophene moieties in ethyl 4-({[2-(5-methyl-2-thienyl)-4-quinolyl]carbonyl}amino)benzoate makes it unique. This combination provides a distinct set of chemical properties and potential biological activities that are not found in similar compounds.
特性
IUPAC Name |
ethyl 4-[[2-(5-methylthiophen-2-yl)quinoline-4-carbonyl]amino]benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20N2O3S/c1-3-29-24(28)16-9-11-17(12-10-16)25-23(27)19-14-21(22-13-8-15(2)30-22)26-20-7-5-4-6-18(19)20/h4-14H,3H2,1-2H3,(H,25,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CWCNRBRYWZBCAR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)NC(=O)C2=CC(=NC3=CC=CC=C32)C4=CC=C(S4)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-(4-acetylphenyl)-5-(4-ethoxyphenyl)-7-methylpyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B3481219.png)

![2-(1,3-Benzothiazol-2-YL)-4-[(4-bromophenyl)ethanimidoyl]-5-(trifluoromethyl)-1,2-dihydro-3H-pyrazol-3-one](/img/structure/B3481235.png)

![N-[4-(acetylsulfamoyl)phenyl]pyridine-4-carboxamide](/img/structure/B3481241.png)
![methyl 2-[2-(4-chlorophenyl)acetamido]-5-(diethylcarbamoyl)-4-methylthiophene-3-carboxylate](/img/structure/B3481262.png)
![dimethyl 5-[(4-chlorobenzoyl)amino]-3-methyl-2,4-thiophenedicarboxylate](/img/structure/B3481269.png)



![2-(3,4-dimethoxyphenyl)-4-{[4-(4-fluorophenyl)-1-piperazinyl]carbonyl}quinoline](/img/structure/B3481302.png)

![ISOPROPYL 4-(AMINOCARBONYL)-5-{[(E)-3-(4-FLUOROPHENYL)-2-PROPENOYL]AMINO}-3-METHYL-2-THIOPHENECARBOXYLATE](/img/structure/B3481321.png)
